

# Spectroscopic Profile of Sanggenon C: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sanggenon W

Cat. No.: B12366033

[Get Quote](#)

A comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for Sanggenon C, a bioactive Diels-Alder type adduct isolated from the root bark of Morus species.

## Introduction

Sanggenon C is a complex prenylated flavonoid, recognized for its potential therapeutic properties, including hypotensive and anti-inflammatory effects. Structurally, it is a Diels-Alder adduct, which contributes to its unique chemical architecture and biological activity. This technical guide provides a detailed overview of the key spectroscopic data—NMR, MS, and IR—that are fundamental to the structural elucidation and characterization of Sanggenon C. The information presented here is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

It is important to note that the compound "**Sanggenon W**" as specified in the initial query did not yield any specific findings in the scientific literature. It is presumed to be a typographical error, and this guide will therefore focus on the well-documented compound, Sanggenon C.

## Spectroscopic Data

The structural confirmation of Sanggenon C is heavily reliant on a combination of spectroscopic techniques. Below is a summary of the key data obtained from NMR, MS, and IR analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of Sanggenon C are crucial for determining its intricate molecular framework. The data presented here is typically acquired in deuterated acetone (acetone- $\text{d}_6$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Sanggenon C (in acetone- $\text{d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not fully available in the public domain. Original research articles should be consulted for a complete list of assignments.			
~6.0-7.5	m		Aromatic Protons
~5.5	br s		Olefinic Proton
~1.5-1.7	s		Methyl Protons (prenyl group)

| ~1.8 | s | | Methyl Protons (cyclohexene ring) |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Sanggenon C (in acetone- $\text{d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not fully available in the public domain. Original research articles should be consulted for a complete list of assignments.	
~200	Carbonyl Carbon (C=O)
~160-165	Aromatic Carbons (C-O)
~100-130	Aromatic and Olefinic Carbons

| ~20-50 | Aliphatic Carbons |

## Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of Sanggenon C, further confirming its molecular formula,  $C_{40}H_{36}O_{12}$ .

Table 3: Mass Spectrometry Data for Sanggenon C

m/z	Relative Intensity (%)	Proposed Fragment
708	$[M]^+$	Molecular Ion

| Specific fragmentation data is not readily available in public sources. Detailed analysis would require access to the raw mass spectrum. | | |

## Infrared (IR) Spectroscopy

The IR spectrum of Sanggenon C reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for Sanggenon C

Wavenumber ( $cm^{-1}$ )	Intensity	Functional Group Assignment
3350	broad	O-H (hydroxyl groups) stretching
1665	strong	C=O (carbonyl) stretching
1605	medium	C=C (aromatic) stretching

| 1585 | medium | C=C (aromatic) stretching |

## Experimental Protocols

Detailed experimental procedures are critical for the replication and verification of spectroscopic data. The following are generalized protocols based on standard practices for the analysis of natural products like Sanggenon C.

## NMR Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Sample Preparation:** A few milligrams of purified Sanggenon C are dissolved in approximately 0.5 mL of deuterated acetone (acetone- $d_6$ ).
- **Data Acquisition:** Standard pulse sequences are used to acquire  $^1H$ ,  $^{13}C$ , and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

## Mass Spectrometry

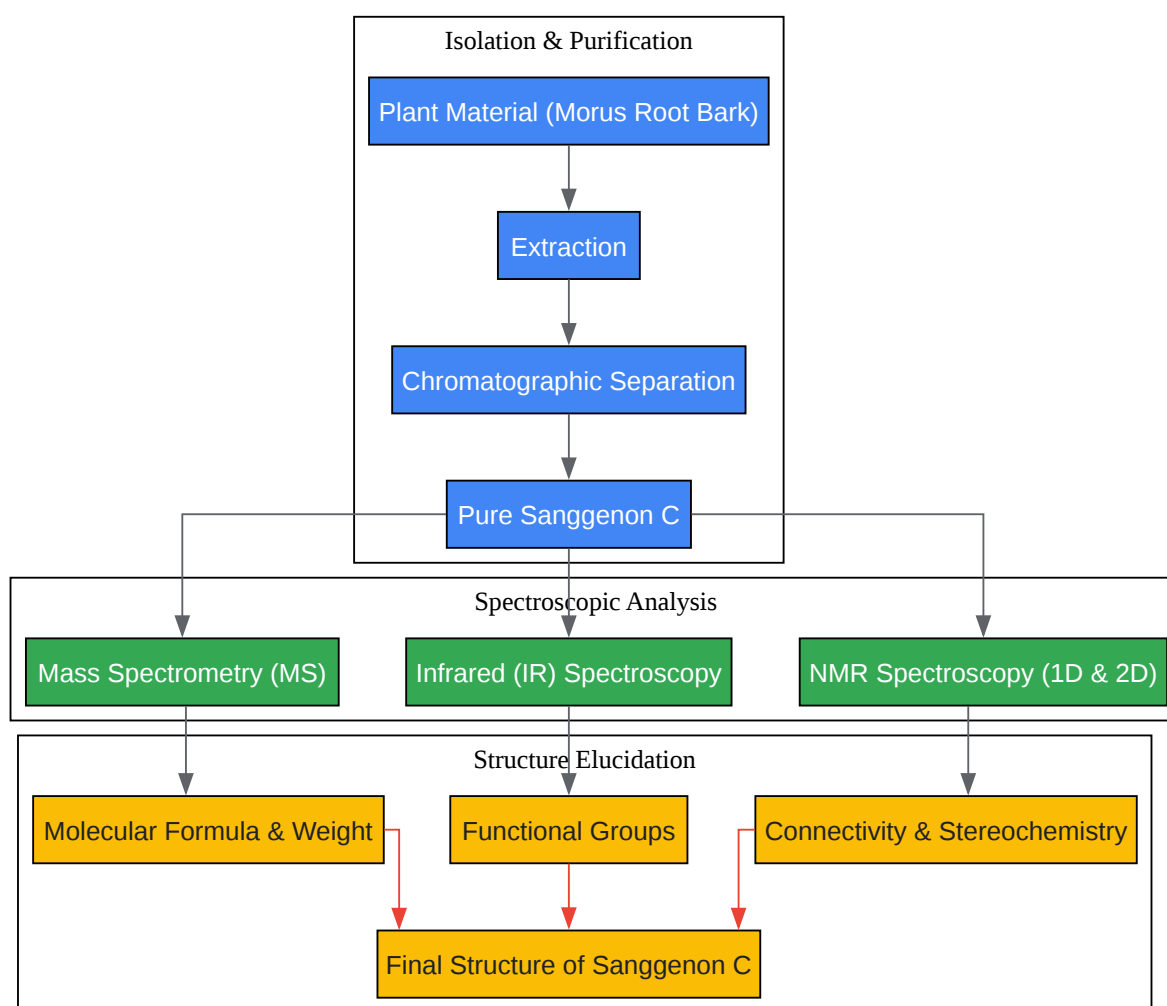
- **Instrumentation:** High-resolution mass spectrometry (HRMS), often coupled with a chromatographic system like LC-MS (Liquid Chromatography-Mass Spectrometry), is employed.
- **Ionization:** Electrospray ionization (ESI) is a common technique for flavonoids like Sanggenon C.
- **Data Acquisition:** Data is collected in both positive and negative ion modes to obtain the molecular ion peak and study the fragmentation patterns.

## Infrared Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Sample Preparation:** The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of Sanggenon C is finely ground with dry KBr and pressed into a thin, transparent disk.
- **Data Acquisition:** The spectrum is recorded over the standard mid-IR range (e.g., 4000-400  $cm^{-1}$ ).

## Logical Workflow for Spectroscopic Analysis

The structural elucidation of a natural product like Sanggenon C follows a logical workflow, beginning with isolation and culminating in the detailed analysis of its spectroscopic data.



[Click to download full resolution via product page](#)

Workflow for the isolation and structural elucidation of Sanggenon C.

- To cite this document: BenchChem. [Spectroscopic Profile of Sanggenon C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366033#spectroscopic-data-for-sanggenon-w-nmr-ms-ir]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)